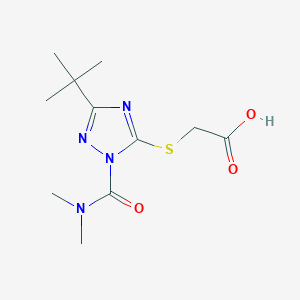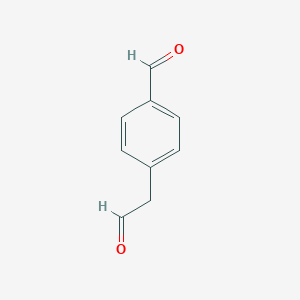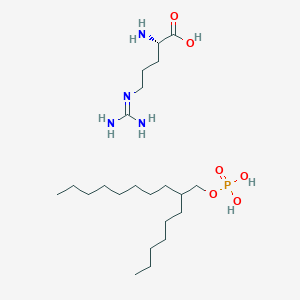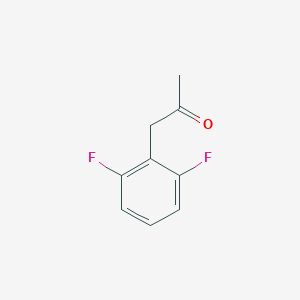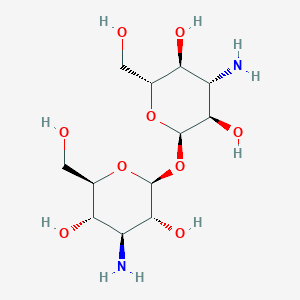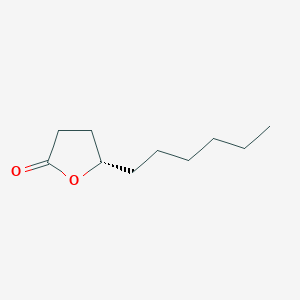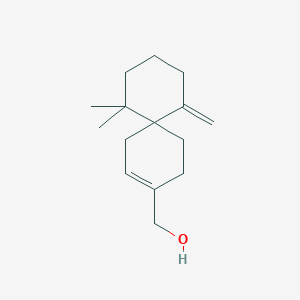
Chamigrenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chamigrenol is a Na+/K±ATPase inhibitor with an IC50 value of 15.9 μg/mL . It shows strong inhibitory activities against Gram-positive and Gram-negative bacteria except Escherichia coli, with MIC values of 50 µg/mL .
Molecular Structure Analysis
Chamigrenol has a molecular weight of 220.35 and its formula is C15H24O . The SMILES representation of its structure is CC1([C@@]2(CCC(CO)=CC2)C(CCC1)=C)C .
Physical And Chemical Properties Analysis
Chamigrenol has a molecular weight of 220.35 and its formula is C15H24O . It’s recommended to store the powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .
Applications De Recherche Scientifique
Biosensing Applications
Chamigrenol shows promise in the field of biosensing , where it can be used to enhance the sensitivity and selectivity of biosensors. These sensors are crucial for early disease detection, environmental pollutant monitoring, and food safety analysis. The integration of Chamigrenol into biosensor design could lead to the development of novel bioinspired structures with precisely tailored properties for enhanced sensing capabilities .
Drug Delivery Systems
In the realm of drug delivery , Chamigrenol may be utilized to improve the efficiency and targeting of drug delivery systems. Its potential lies in the creation of dendrimer-based or hydrogel-based delivery systems that can respond to stimuli and release drugs at targeted sites within the body, minimizing side effects and improving therapeutic outcomes .
Environmental Remediation
Chamigrenol’s application in environmental remediation is significant, particularly in the removal of contaminants such as heavy metals, dyes, and organic compounds from various environmental media. Its unique properties could be harnessed to develop new materials for nanotechnology-based environmental cleanup, offering a sustainable and efficient approach to pollution mitigation .
Biomedical Research
In biomedical research , Chamigrenol could be instrumental in the development of hydrogels for tissue engineering and regenerative medicine. Its properties may allow for the creation of biocompatible and biodegradable hydrogels that can support cell growth and tissue regeneration, paving the way for advancements in healthcare .
Advanced Catalysis
The role of Chamigrenol in advanced catalysis is to enable the use of earth-abundant elements in catalytic processes, addressing sustainability concerns associated with precious metals. It could bring about new reactivity patterns and enable transformations that are not possible with traditional catalysts, thus broadening the scope of chemical synthesis .
Wastewater Treatment
Lastly, Chamigrenol has potential applications in wastewater treatment . It could be part of systems that utilize microalgae or other biological agents to treat wastewater, leading to sustainable development and the production of value-added products like biofuels while ensuring the efficient treatment of contaminated effluents .
Mécanisme D'action
Target of Action
Chamigrenol primarily targets the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction.
Mode of Action
Chamigrenol acts as an inhibitor of the Na+/K+ ATPase . It binds to the enzyme and inhibits its activity, leading to disruption of the ion balance across the cell membrane. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is reported to be 15.9 μg/mL .
Biochemical Pathways
The inhibition of Na+/K+ ATPase by Chamigrenol affects the ion transport across the cell membrane . This disruption can lead to a variety of downstream effects, depending on the specific cell type and physiological context.
Result of Action
Chamigrenol shows strong inhibitory activities against Gram-positive and Gram-negative bacteria , except Escherichia coli, with MIC (Minimum Inhibitory Concentration) values of 50 µg/mL . This suggests that Chamigrenol could potentially be used as an antimicrobial agent.
Safety and Hazards
Propriétés
IUPAC Name |
(5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCZOOGHMAZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C)C12CCC(=CC2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chamigrenol | |
Q & A
Q1: What is the mechanism of action for chamigrenol's Na+/K+-ATPase inhibitory activity?
A: While the paper [] confirms that chamigrenol exhibits inhibitory activity against Na+/K+-ATPase, it does not delve into the specific mechanism of action. Further research is needed to determine how chamigrenol interacts with the enzyme and disrupts its function.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

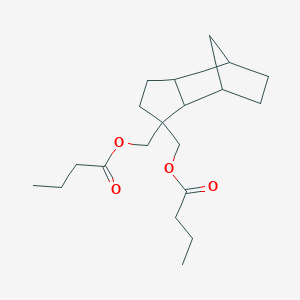
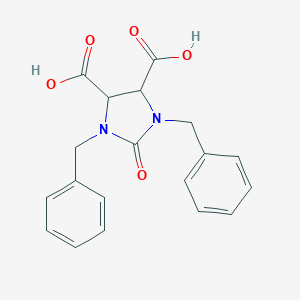
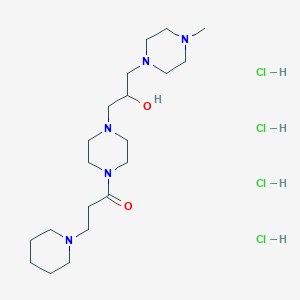


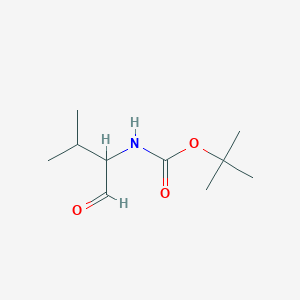
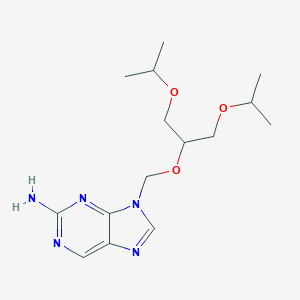
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
